molecular formula C31H46O7 B591292 (1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid CAS No. 262272-76-4

(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid

Cat. No.: B591292
CAS No.: 262272-76-4
M. Wt: 530.702
InChI Key: HYMCMWIFWYXIRT-XGXSGSDFSA-N
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Description

The compound (1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid is a highly modified triterpenoid derivative. Its core structure is based on the cyclopenta[a]chrysene backbone, characteristic of pentacyclic triterpenes like lupeol and betulinic acid. Key structural features include:

  • Acetylation: An acetyl group at C-1 and an acetyloxy group at C-7.
  • Methylation: Four methyl groups at C-5a, C-5b, C-8, and C-11a.

This compound’s stereochemistry (denoted by R/S configurations) is critical to its biological interactions.

Properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O7/c1-17(32)19-9-14-31(26(36)37)16-15-28(4)20(24(19)31)7-8-21-27(3)12-11-23(38-18(2)33)30(6,25(34)35)22(27)10-13-29(21,28)5/h19-24H,7-16H2,1-6H3,(H,34,35)(H,36,37)/t19-,20+,21+,22+,23+,24+,27+,28+,29+,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMCMWIFWYXIRT-XGXSGSDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid typically involves multiple steps, starting from naturally occurring lupane-type triterpenoids. The key steps include oxidation, acetylation, and selective functional group transformations . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and chemical modification . Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes .

Major Products

Scientific Research Applications

(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but its bioactivity is attributed to its unique chemical structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound belongs to a broader class of triterpenoids, including lupeol, lupenone, and betulinic acid derivatives. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound (This Work) C₃₇H₅₄O₁₀ ~674.7* Acetyl, acetyloxy, tetramethyl, dicarboxylic acids Not explicitly reported; predicted enhanced solubility and enzyme inhibition potential
Lupeol (1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)icosahydro-9H-cyclopenta[a]chrysen-9-ol C₃₀H₅₀O 426.7 Hydroxyl group at C-3a, methyl groups Anti-inflammatory, anticancer
Lupenone (1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)octadecahydro-1H-cyclopenta[a]chrysene-9(5bH)-one C₃₀H₄₈O 424.7 Ketone at C-3a, methyl groups Marker compound for plant authentication
Betulinic Acid Derivative (BA-21) C₄₄H₆₀O₆ 708.9 4-Methoxybenzylidene, methyl ester Hyaluronidase inhibition (40 µM threshold)
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-Acetoxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl 2-Bromo-3-methylbenzoate C₄₃H₆₁BrO₄ 761.8 Bromo-methylbenzoate, acetoxy, pentamethyl Antiproliferative (specific data not shown)

*Note: Molecular weight calculated based on formula and evidence .

Key Differences and Implications

Functional Groups: The target compound’s dicarboxylic acid groups distinguish it from most triterpenoids, which typically have hydroxyl, ketone, or ester groups. Betulinic acid derivatives (e.g., BA-21) retain a methyl ester and aromatic substituents, favoring membrane permeability but reducing water solubility .

Stereochemical Complexity :

  • The target compound’s stereochemistry (e.g., 8S, 9R, 13bS) may influence binding to enzymes like hyaluronidase or cyclooxygenase, analogous to how lupeol’s 3a-OH group mediates anti-inflammatory effects .

Synthetic Accessibility: Derivatives like BA-21 are synthesized via Claisen-Schmidt condensations, while lupeol oxidation yields lupenone . The target compound likely requires multi-step acetylation and carboxylation, which may limit scalability.

Pharmacological Potential

While direct studies on the target compound are absent in the evidence, its structural analogs suggest plausible activities:

  • Anti-Inflammatory : Acetyl and dicarboxylic acid groups may inhibit pro-inflammatory enzymes (e.g., COX-2) via electrostatic interactions .
  • Anticancer : Lupeol derivatives induce apoptosis in cancer cells; the target compound’s polarity may enhance tumor targeting .
  • Enzyme Inhibition : The dicarboxylic acids could chelate metal ions in hyaluronidase or proteases, similar to betulinic acid derivatives .

Biological Activity

The compound (1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid is a complex organic molecule with potential biological activities. This article provides a detailed examination of its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of hexadecahydrocyclopenta[a]chrysene derivatives , characterized by a multi-ring structure that contributes to its biological properties. The presence of acetyl and acetyloxy functional groups suggests possible interactions with biological targets.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC30H46O5
Molecular Weight478.68 g/mol
Functional GroupsAcetyl (C=O), Acetyloxy (C-O-C=O), Carboxylic Acid
Ring StructureHexadecahydrocyclopenta[a]chrysene

Anticancer Properties

Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A study demonstrated that derivatives of similar triterpenoids showed enhanced cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) compared to their parent compounds .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines in macrophages. This could be due to the modulation of NF-kB signaling pathways.
  • Research Findings : In vitro studies have reported that derivatives exhibit reduced levels of nitric oxide and other inflammatory mediators in response to lipopolysaccharide (LPS) stimulation .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties:

  • Mechanism : It is hypothesized that the multi-ring structure disrupts microbial cell membranes or interferes with metabolic pathways.
  • Evidence : Some derivatives have shown effectiveness against Gram-positive bacteria in laboratory settings .

Other Biological Activities

  • Antioxidant Activity : The presence of hydroxyl groups in similar compounds has been associated with scavenging free radicals and reducing oxidative stress.
  • Neuroprotective Effects : Some related compounds have demonstrated neuroprotective effects in models of neurodegeneration by reducing oxidative damage and inflammation .

Q & A

Basic Research Questions

Q. How can the stereochemistry of this compound be experimentally determined?

  • Methodology : Use a combination of NMR spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and X-ray crystallography to resolve stereochemical ambiguities. For complex fused-ring systems, computational modeling (DFT or molecular mechanics) can predict preferred conformations . Polarimetry may also corroborate optical activity if chiral centers are present .

Q. What strategies are recommended for synthesizing this compound given its fused-ring chrysene core?

  • Methodology : Employ retrosynthetic analysis to identify key intermediates, such as bicyclic terpenoid precursors. Stepwise acetylation and methylation can be optimized using protecting groups (e.g., tert-butyldimethylsilyl ethers) to control regioselectivity. Catalytic hydrogenation or enzymatic methods may stabilize sensitive stereocenters during synthesis .

Q. How does the compound’s solubility affect experimental design in biological assays?

  • Methodology : Perform solubility screening in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane). Use dynamic light scattering (DLS) to assess aggregation. For aqueous systems, consider micellar encapsulation or co-solvents (e.g., PEG-400) to enhance bioavailability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 3a- and 8-carboxylic acid groups under basic conditions?

  • Methodology : Conduct kinetic studies (e.g., pH-rate profiling) to compare deprotonation rates. Isotopic labeling (e.g., deuterated solvents) can track proton transfer pathways. Computational studies (e.g., QM/MM simulations) may reveal electronic effects from adjacent methyl/acetyl substituents .

Q. How can contradictory literature data on the compound’s thermal stability be resolved?

  • Methodology : Replicate experiments under controlled conditions (e.g., TGA/DSC for decomposition profiles). Compare results across instrumentation (e.g., NMR vs. HPLC for degradation product analysis). Assess batch-to-batch variability in starting materials or purification methods .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to screen against protein databases. MD simulations can assess binding stability over time. Pair with QSAR models to correlate structural features (e.g., acetyloxy groups) with activity .

Q. How do substituents (e.g., methyl groups at 5a,5b,8,11a) influence the compound’s conformational dynamics?

  • Methodology : Apply variable-temperature NMR to study ring-flipping or chair-boat transitions. Compare with DFT-optimized geometries to identify steric or electronic constraints. Free-energy perturbation (FEP) calculations quantify substituent effects on stability .

Methodological Challenges and Solutions

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Methodology : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile). For scale-up, consider crystallization under high-pressure conditions to improve yield. Validate purity via HRMS and elemental analysis .

Q. How can researchers mitigate oxidation of the acetyloxy groups during storage?

  • Methodology : Store under inert atmosphere (argon) at –20°C. Add radical scavengers (e.g., BHT) to solutions. Monitor degradation via LC-MS and adjust storage protocols iteratively .

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